molecular formula C14H14N2O3 B13940557 6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Cat. No.: B13940557
M. Wt: 258.27 g/mol
InChI Key: PCONYILKRARXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6,7-diethoxyquinoline with cyanoacetic acid derivatives under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is unique due to its specific ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6,7-diethoxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C14H14N2O3/c1-3-18-12-5-10-11(6-13(12)19-4-2)16-8-9(7-15)14(10)17/h5-6,8H,3-4H2,1-2H3,(H,16,17)

InChI Key

PCONYILKRARXQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.